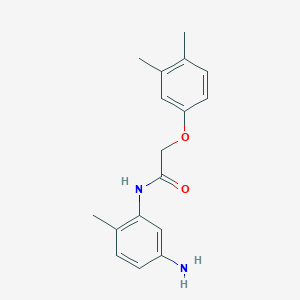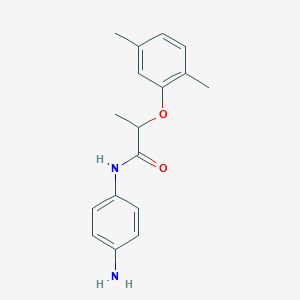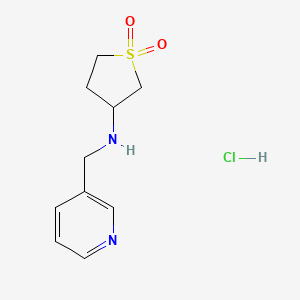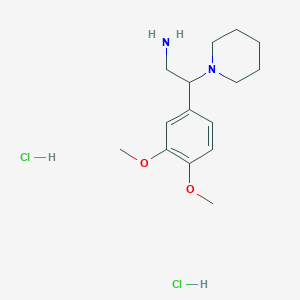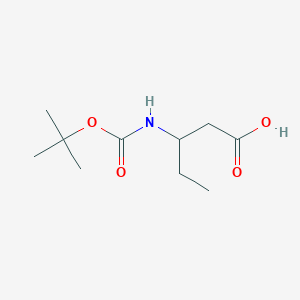
3-(Boc-amino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boc-amino)pentanoic acid, also known as ®-3-Amino-pentanoic acid, is a chemical compound with the molecular formula C5H11NO2 . It appears as a colorless to pale yellow liquid .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCC(CC(=O)O)N . The InChI key for this compound is QFRURJKLPJVRQY-UHFFFAOYSA-N . Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 117.15 . It has a boiling point of 230.1ºC at 760mmHg and a density of 1.067g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Inhibitors of Nitric Oxide Synthases
3-(Boc-amino)pentanoic acid derivatives have been utilized in the design of more potent inhibitors of nitric oxide synthases (NOS). These compounds are significant for understanding and potentially manipulating the NOS pathways in various physiological and pathological processes (Ulhaq et al., 1998).
2. X-ray Crystal Structure Studies
The compound has been used in crystallography for studying the structure of novel amino acids. For example, the X-ray structure of the N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid provides insights into molecular chains in crystal lattices (Luger et al., 2000).
3. Sequential Peptide Synthesis
It plays a role in peptide synthesis, particularly in the protection of terminals and side chains of amino acids and peptides. This is exemplified in the synthesis involving pentaamminecobalt(III) as a C-terminal protecting group for sequential peptide synthesis (Isied et al., 1982).
4. Synthesis of β, γ-Diamino Acids
This compound derivatives have been used in the synthesis of β, γ-diamino acids from D-Phenylalanine, which are important for the development of various peptide-based therapeutics (Kano et al., 1988).
5. Synthesis of β-Peptides
The compound is instrumental in the synthesis of β-peptides, which are significant in the study of protein structure and function (Seebach et al., 1998).
6. Synthesis of Novel Amino Acids
It is used in the synthesis of new amino acids for potential use in peptidomimetics and as scaffolds in combinatorial chemistry (Pascal et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
3-(Boc-amino)pentanoic acid, also known as Boc-5-Aminopentanoic acid, is a derivative of amino acids . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.
Mode of Action
The compound contains a Boc (tert-butoxycarbonyl) group, which is a protective group used in peptide synthesis . The Boc group is stable towards most nucleophiles and bases . It is added to the amino group of amino acids to prevent unwanted side reactions during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the original amino group .
Biochemical Pathways
It’s known that boc-protected amino acids are used in the synthesis of peptides . Therefore, it’s plausible that this compound could be involved in pathways related to protein synthesis or modification.
Pharmacokinetics
The Boc group may influence its metabolism and excretion, as it can be removed under acidic conditions .
Result of Action
The primary result of the action of this compound is likely to be the synthesis of specific peptides or proteins, given its role as a Boc-protected amino acid . The exact molecular and cellular effects would depend on the specific proteins synthesized and their roles in cellular function.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability could vary depending on the pH of its environment.
Biochemische Analyse
Biochemical Properties
3-(Boc-amino)pentanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Boc protecting group is used to temporarily block the amino group, preventing unwanted reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptide synthetases and proteases. The nature of these interactions is primarily based on the recognition and cleavage of the Boc group, allowing the amino group to participate in subsequent reactions .
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis and modification. In cells, this compound can affect cell signaling pathways by modulating the availability of amino groups for peptide bond formation. This, in turn, can impact gene expression and cellular metabolism. For example, the presence of this compound can alter the expression of genes involved in protein synthesis and degradation, leading to changes in cellular function .
Molecular Mechanism
The mechanism of action of this compound involves the temporary protection of the amino group by the Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group is typically removed under acidic conditions, revealing the free amino group, which can then participate in peptide bond formation. This process involves specific binding interactions with enzymes and other biomolecules that recognize and cleave the Boc group, facilitating the synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under acidic or basic conditions, leading to the removal of the Boc group. Long-term effects on cellular function can be observed in in vitro or in vivo studies, where the presence of this compound can influence protein synthesis and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein synthesis and cellular metabolism. Threshold effects can be observed, where a certain dosage level is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, potentially leading to cellular damage or dysfunction .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptide synthetases and proteases, which facilitate the formation and cleavage of peptide bonds. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of protein synthesis and modification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate the movement of the compound to specific cellular compartments. The localization and accumulation of this compound can impact its activity and function, particularly in regions where peptide synthesis is actively occurring .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can participate in peptide synthesis and other biochemical reactions. The activity and function of this compound can be affected by its localization, with certain cellular environments providing optimal conditions for its role in protein synthesis .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHFHWEJSMOJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557091-78-8 |
Source


|
| Record name | 3-tert-Butoxycarbonylamino-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






